N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyethyl group, and a sulfonyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyethyl group and the sulfonyl-substituted phenyl group. Common reagents used in these reactions include thionyl chloride, methoxyethylamine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H29N3O3S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-4-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O3S2/c1-19-11-13-26(14-12-19)32(28,29)22-10-6-7-20(17-22)23-18-31-24(27(23)15-16-30-2)25-21-8-4-3-5-9-21/h3-10,17-19H,11-16H2,1-2H3 |
InChI Key |
FXUJEGLNTUBAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.